![molecular formula C14H11Cl2N3O2S B2357473 N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide CAS No. 872430-42-7](/img/structure/B2357473.png)
N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide, commonly known as D4476, is a small molecule inhibitor that has been widely used in scientific research. It was first synthesized in 2000 by Davies et al. and has since been extensively studied for its potential therapeutic applications.
Mécanisme D'action
D4476 is a small molecule inhibitor that binds to the ATP-binding site of kinases. It has been shown to inhibit the activity of several kinases by preventing the transfer of phosphate groups from ATP to target proteins. D4476 has been shown to be a potent inhibitor of CK1, GSK3, and CDK1 with IC50 values of 0.3 μM, 0.23 μM, and 13 μM, respectively.
Biochemical and Physiological Effects:
D4476 has been shown to have a wide range of biochemical and physiological effects. It has been shown to inhibit the phosphorylation of several target proteins including β-catenin, tau, and histone H3. D4476 has also been shown to induce apoptosis in cancer cells and to inhibit the growth of several types of cancer cells including breast cancer, prostate cancer, and glioblastoma.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of D4476 is its potency and specificity. It has been shown to be a potent and specific inhibitor of several kinases, making it a valuable tool for studying the role of these kinases in various biological processes. However, one of the limitations of D4476 is its solubility. It is poorly soluble in water and requires the use of organic solvents for its preparation.
Orientations Futures
There are several future directions for the study of D4476. One area of research is the development of more potent and specific inhibitors of CK1, GSK3, and CDK1. Another area of research is the study of the role of these kinases in various disease states such as cancer, Alzheimer's disease, and diabetes. Finally, the development of new formulations of D4476 that are more soluble in water would be beneficial for its use in in vivo studies.
Méthodes De Synthèse
The synthesis of D4476 involves a series of chemical reactions starting with the reaction of 2-aminobenzothiazole with chloroacetyl chloride to form 2-(chloroacetyl)benzothiazole. This is then reacted with 2-mercaptobenzoic acid to form N-(2-mercaptophenyl)-2-(chloroacetyl)benzamide. The final step involves the reaction of N-(2-mercaptophenyl)-2-(chloroacetyl)benzamide with 5,6-dichloronicotinic acid to form D4476.
Applications De Recherche Scientifique
D4476 has been used in a wide range of scientific research applications. It has been shown to inhibit the activity of several kinases including casein kinase 1 (CK1), glycogen synthase kinase 3 (GSK3), and cyclin-dependent kinase 1 (CDK1). D4476 has also been used to study the role of CK1 in circadian rhythms, the regulation of the Wnt signaling pathway, and the cell cycle.
Propriétés
IUPAC Name |
N-[2-(2-amino-2-oxoethyl)sulfanylphenyl]-5,6-dichloropyridine-3-carboxamide |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H11Cl2N3O2S/c15-9-5-8(6-18-13(9)16)14(21)19-10-3-1-2-4-11(10)22-7-12(17)20/h1-6H,7H2,(H2,17,20)(H,19,21) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PXXQQSWHVLDGAD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC(=O)C2=CC(=C(N=C2)Cl)Cl)SCC(=O)N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H11Cl2N3O2S |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.2 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-{2-[(carbamoylmethyl)sulfanyl]phenyl}-5,6-dichloropyridine-3-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-ethyl-5-{1-[(4-methylphenyl)sulfonyl]ethyl}-1,3-dihydro-2H-imidazol-2-one](/img/structure/B2357393.png)
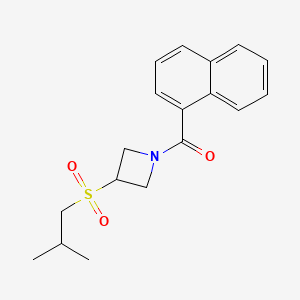
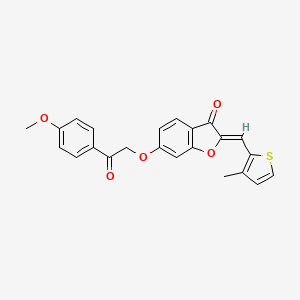
![5-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-YL)benzo[D]isoxazol-3-amine](/img/structure/B2357396.png)
![2-{[6-methyl-2-(4-phenylpiperazin-1-yl)pyrimidin-4-yl]oxy}-N-[4-(methylsulfanyl)benzyl]acetamide](/img/structure/B2357398.png)
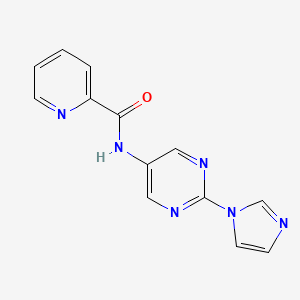
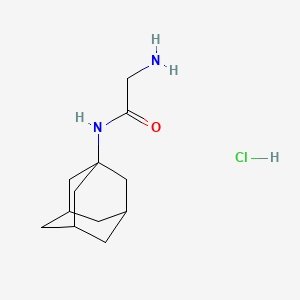


![2-(benzo[d][1,3]dioxol-5-yloxy)-N-(2-(2,3-dihydroimidazo[2,1-b]thiazol-6-yl)phenyl)acetamide](/img/structure/B2357405.png)
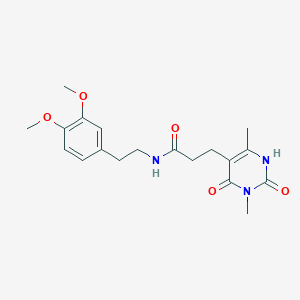
![N-(2-ethoxyphenyl)-2-[(3-pyridin-3-yl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)sulfanyl]acetamide](/img/structure/B2357410.png)
![4-Nitrobenzo[d]oxazol-2(3H)-one](/img/structure/B2357411.png)
![5-Bromo-2-({1-[(2,5-difluorophenyl)methanesulfonyl]pyrrolidin-3-yl}oxy)pyrimidine](/img/structure/B2357412.png)